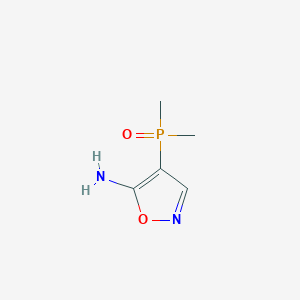

4-Dimethylphosphoryl-1,2-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 4-Dimethylphosphoryl-1,2-oxazol-5-amine, is a derivative of the 1,2-oxazole (oxazol-5-one) class, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. The oxazole ring is known for its versatility in chemical synthesis and its presence in compounds with pharmacological activity .

Synthesis Analysis

The synthesis of 4-phosphorylated derivatives of 5-amino-1,3-oxazoles has been explored, providing a method for introducing phosphoryl groups into

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Isoxazoles and Derivatives : The synthesis of functionally substituted isoxazoles, including derivatives of 5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine, has been achieved through transformations such as Curtius rearrangement, leading to the creation of sulfonamides and urea derivatives containing isoxazole fragments (Potkin, Petkevich, & Zalesskaya, 2009).

Creation of Oxazole Aldehydes and Aminals : Research has explored the treatment of N-(2,2,2-trichloro-1-tosylethyl)dichloroacetamide with dimethylamine and other amines to produce substituted aminals of the oxazole series, leading to the synthesis of 5-(dimethylamino)-4-tosyl-1,3-oxazol-2-carbaldehyde and its analogs (Vyzhdak et al., 2005).

Reactions with Nitrogen-Containing Bases : The reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with various nitrogen bases have been studied, revealing different reaction pathways based on the type of base used. These reactions have led to the formation of new 4,5-diaminopyrazole derivatives, further expanding the scope of oxazole chemistry (Shablykin et al., 2008).

Material Science and Polymer Chemistry

- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including derivatives of 1,2-oxazole, has shown potential in the creation of materials with enhanced thermal stability and promising biological activities, suggesting applications in medical fields (Aly & El-Mohdy, 2015).

Optical and Photophysical Applications

- Study of Nonlinear Optical Properties : The nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones, which includes derivatives of 1,2-oxazole, have been studied using Z-scan techniques. These compounds have potential applications in photonics and electronics due to their large nonlinearity originating from extensively delocalized electron distribution (Murthy et al., 2010).

Catalysis and Chemical Reactions

- Copper-Catalyzed Phosphonocarboxylative Cyclization : Copper-catalyzed difunctionalization of propargylic amines with CO2 and phosphine oxide has been developed to access 5-((diarylphosphoryl)methyl)oxazolidin-2-ones, showcasing the versatile use of oxazolidinone derivatives in catalysis and organic synthesis (Huang et al., 2020).

Propriétés

IUPAC Name |

4-dimethylphosphoryl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2O2P/c1-10(2,8)4-3-7-9-5(4)6/h3H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMGNMVAGPXQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=C(ON=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)

![3-Methoxyspiro[3.3]heptan-2-one](/img/structure/B3000294.png)

![methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3000301.png)

![(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3000302.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B3000304.png)

![N-(2-methoxyethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3000313.png)